molecular formula C7H10N4O4S B1218331 Dezaguanine mesylate CAS No. 87434-82-0

Dezaguanine mesylate

Cat. No.: B1218331
CAS No.: 87434-82-0
M. Wt: 246.25 g/mol
InChI Key: ZNTIXVYOBQDFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of dezaguanine mesylate involves a novel ring closure of imidazole precursors. The process includes the following steps :

    Synthesis of 3-deazaguanine: This involves the preparation of imidazole precursors followed by a ring closure reaction.

    Conversion to mesylate salt: The synthesized 3-deazaguanine is then converted to its mesylate salt form by reacting with methanesulfonic acid.

Industrial production methods for this compound are not extensively documented, but the synthesis generally follows the laboratory procedures with scaling up for larger quantities.

Chemical Reactions Analysis

Dezaguanine mesylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include methanesulfonic acid for the conversion to mesylate salt and various nucleophiles for substitution reactions. The major products formed from these reactions are the substituted nucleotides and nucleic acids.

Scientific Research Applications

Dezaguanine mesylate has a wide range of scientific research applications, including :

    Chemistry: Used as a reagent in nucleophilic substitution reactions.

    Biology: Studied for its ability to inhibit the synthesis of guanine nucleotides and its incorporation into nucleic acids.

    Medicine: Investigated for its antitumor properties, particularly against rodent solid tumors and mammary adenocarcinomas.

    Industry: Potential applications in the development of new antitumor drugs.

Mechanism of Action

Dezaguanine mesylate exerts its effects by being converted to its nucleotides, which then inhibit the synthesis of guanine nucleotides. These nucleotides can be incorporated into nucleic acids in place of guanine nucleotides, disrupting DNA synthesis and leading to cytotoxicity . The molecular targets include enzymes involved in nucleotide synthesis and DNA replication.

Biological Activity

Dezaguanine mesylate is a novel antipurine antimetabolite that has garnered attention for its biological activity, particularly in the context of cancer treatment. This compound, a derivative of 3-deazaguanine, is characterized by the substitution of a carbon atom for the 3-nitrogen atom found in guanine. Its unique structural properties allow it to inhibit the synthesis of guanine nucleotides and disrupt nucleic acid incorporation, leading to cytotoxic effects in various tumor models.

This compound exerts its biological effects primarily through its conversion into nucleotides that interfere with guanine nucleotide synthesis. This interference results in:

  • Inhibition of DNA Synthesis : By substituting for guanine nucleotides in nucleic acids, this compound disrupts normal DNA replication processes.
  • Cytotoxicity : The incorporation of dezaguanine nucleotides into DNA leads to increased cellular toxicity, particularly in rapidly dividing cancer cells .

Antitumor Properties

Research has demonstrated that this compound exhibits significant antitumor activity against various experimental rodent tumors. Notably, it has shown efficacy against:

  • Mammary Adenocarcinomas : Both slow and fast-growing variants have been targeted effectively by this compound.
  • Other Tumor Models : Studies indicate a broader range of activity against different types of experimental tumors in rodent models .

Preclinical Studies

A series of preclinical studies have been conducted to evaluate the effectiveness and safety profile of this compound:

Study TypeFindings
In vitro studiesThis compound demonstrated cytotoxicity in various cancer cell lines. The addition of certain purines was found to mitigate this cytotoxicity, indicating a competitive mechanism .
In vivo studiesSignificant tumor regression was observed in rodent models treated with this compound, particularly in mammary adenocarcinoma models .
PharmacokineticsThe compound exhibits favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier and a prolonged half-life compared to other purine analogs.

Case Studies and Clinical Insights

While this compound has not yet advanced to extensive clinical trials in humans, insights from related studies provide valuable context:

  • Comparison with Other Antimetabolites : this compound's mechanism is akin to other purine analogs like 6-mercaptopurine and azathioprine, which are used in leukemia treatment. However, dezaguanine demonstrates unique advantages such as reduced toxicity and enhanced efficacy against specific tumors .
  • Potential for Combination Therapies : Ongoing research suggests that combining this compound with other therapeutic agents may enhance its antitumor effects while minimizing side effects associated with traditional chemotherapy regimens .

Properties

CAS No.

87434-82-0

Molecular Formula

C7H10N4O4S

Molecular Weight

246.25 g/mol

IUPAC Name

6-amino-1,5-dihydroimidazo[4,5-c]pyridin-4-one;methanesulfonic acid

InChI

InChI=1S/C6H6N4O.CH4O3S/c7-4-1-3-5(6(11)10-4)9-2-8-3;1-5(2,3)4/h1-2H,(H,8,9)(H3,7,10,11);1H3,(H,2,3,4)

InChI Key

ZNTIXVYOBQDFFV-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1=C(NC(=O)C2=C1NC=N2)N

Canonical SMILES

CS(=O)(=O)O.C1=C(NC(=O)C2=C1NC=N2)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dezaguanine mesylate
Reactant of Route 2
Reactant of Route 2
Dezaguanine mesylate
Reactant of Route 3
Reactant of Route 3
Dezaguanine mesylate
Reactant of Route 4
Dezaguanine mesylate
Reactant of Route 5
Dezaguanine mesylate
Reactant of Route 6
Dezaguanine mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.